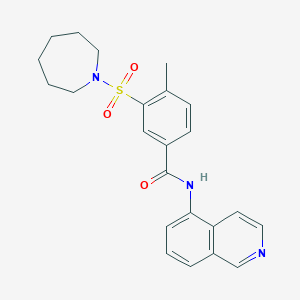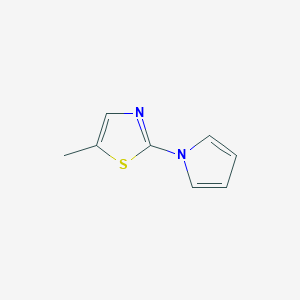
O-propargyl serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-propargyl serine is an amino acid derivative where the hydroxyl group of serine is replaced with a propargyl group. This modification introduces an alkyne functionality into the molecule, making it a valuable building block in organic synthesis and bioconjugation chemistry. The presence of the alkyne group allows for various click chemistry reactions, which are widely used in chemical biology and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-propargyl serine typically involves the protection of the amino and carboxyl groups of serine, followed by the introduction of the propargyl group. One common method is the use of propargyl bromide in the presence of a base to achieve the substitution reaction. The protected serine is then deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free synthesis, are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne group is highly reactive in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.
Click Chemistry: Copper(I) catalysts and azides are commonly used in CuAAC reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alkenes or alkanes derived from the reduction of the alkyne group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Click Chemistry: Triazole derivatives formed from CuAAC reactions
Wissenschaftliche Forschungsanwendungen
O-propargyl serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Utilized in the study of protein modifications and interactions through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Employed in the production of functionalized materials and polymers
Wirkmechanismus
The mechanism of action of O-propargyl serine is primarily based on its alkyne functionality. The alkyne group can participate in various chemical reactions, enabling the modification of biomolecules and materials. In biological systems, this compound can be incorporated into proteins, allowing for site-specific modifications through click chemistry. This enables the study of protein function and interactions at a molecular level .
Vergleich Mit ähnlichen Verbindungen
O-propargyl tyrosine: Another amino acid derivative with an alkyne group, used in similar applications.
Propargyl glycine: A simpler amino acid derivative with an alkyne group.
Propargylamine: A primary amine with an alkyne group, used in various synthetic applications.
Uniqueness: O-propargyl serine is unique due to its combination of the serine backbone and the alkyne functionality. This allows for versatile applications in both chemical synthesis and biological studies. The presence of the hydroxyl group in serine also provides additional sites for modification, enhancing its utility in various research fields .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWZMZSOKUORR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)




![8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline](/img/structure/B2791217.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)


![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)


